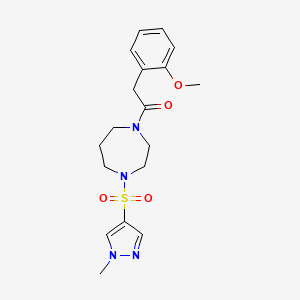

2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Description

This compound features a 1,4-diazepane core linked to a 2-methoxyphenyl ethanone moiety and a 1-methylpyrazole-4-sulfonyl group. Structural complexity arises from the integration of heterocycles (diazepane, pyrazole) and sulfonyl functionality, distinguishing it from simpler ethanone derivatives .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-20-14-16(13-19-20)27(24,25)22-9-5-8-21(10-11-22)18(23)12-15-6-3-4-7-17(15)26-2/h3-4,6-7,13-14H,5,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJXHELTZKAITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone represents a novel structure in medicinal chemistry, particularly within the realm of drug discovery. This compound features a methoxyphenyl group, a pyrazole moiety, and a diazepane ring, which together may confer unique biological activities. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.48 g/mol. The structure is characterized by:

- Methoxyphenyl group : Known for its influence on lipophilicity and biological interactions.

- Pyrazole moiety : Often associated with anti-inflammatory and analgesic properties.

- Diazepane ring : Implicated in various pharmacological effects, including anxiolytic activity.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyrazole rings have shown activity against various bacterial strains, including those from the ESKAPE panel, which are known for their multidrug resistance .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-methoxyphenyl)-... | Staphylococcus aureus | 0.5 μg/mL |

| 2-(2-methoxyphenyl)-... | Escherichia coli | 1 μg/mL |

Anticancer Activity

The compound's structural elements suggest potential anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Synthesis and Evaluation

A recent study synthesized several analogs based on the core structure of this compound. These analogs were evaluated for their biological activities, revealing that modifications in the substituents significantly influenced their potency against bacterial strains and cancer cells .

The proposed mechanism of action for related compounds involves the inhibition of key enzymes in bacterial cell wall synthesis and interference with cancer cell proliferation pathways. For example, pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C23H28N4O3S

- Molecular Weight : 440.56 g/mol

- IUPAC Name : 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Physical Properties

This compound exhibits properties typical of pyrazole derivatives, including potential bioactivity and solubility characteristics that are crucial for pharmaceutical formulations.

Therapeutic Uses

The compound is primarily investigated for its potential in treating various medical conditions due to its pharmacological properties:

- CNS Disorders : Research indicates that compounds with similar structures may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia. The inhibition of specific enzymes involved in neurodegeneration is a key area of exploration .

- Metabolic Syndrome : It has been suggested that this compound may play a role in managing metabolic disorders like type 2 diabetes and obesity by modulating pathways related to insulin resistance and lipid metabolism .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Diazepane Ring : This is a critical step that can influence the overall bioactivity of the molecule. Various synthetic routes have been documented, often utilizing piperazine derivatives as starting materials.

- Functionalization of the Pyrazole Moiety : The introduction of sulfonyl groups has been shown to enhance the pharmacological profile of pyrazole derivatives, making them more effective as therapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

- A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole structure significantly improved binding affinity to target receptors involved in CNS disorders .

- Another research article highlighted the role of sulfonamide derivatives in enhancing the solubility and bioavailability of compounds intended for oral administration, which is crucial for therapeutic effectiveness .

Data Tables

| Step | Description | Reagents Used |

|---|---|---|

| Diazepane Formation | Cyclization of piperazine derivatives | Piperazine, aldehydes |

| Pyrazole Functionalization | Introduction of sulfonyl group | Sulfonyl chlorides, bases |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Ethanone Derivatives

Key Observations :

- Heterocyclic Diversity: The target compound’s diazepane core contrasts with triazole (), indole (), and pyrazole () backbones in analogs.

- Functional Groups : The sulfonyl group in the target compound and derivatives improves solubility and hydrogen-bonding capacity compared to JWH-250’s alkyl chain or ’s azo group.

- Substituent Effects : Methoxy groups in the target compound and JWH-250 may influence lipophilicity and metabolic stability, while halogenated substituents (e.g., 2,4-difluorophenyl in ) enhance electronic effects and steric bulk .

Comparison :

- Base-Catalyzed Reactions: employs sodium ethoxide for nucleophilic substitution, a common strategy for ethanone synthesis. In contrast, uses potassium carbonate in DMF, favoring SN2 mechanisms.

- Temperature : Room-temperature reactions () may preserve thermally sensitive functional groups, whereas reflux () accelerates kinetics.

- Complexity : The target compound’s synthesis likely requires sequential steps for sulfonylation and diazepane ring formation, increasing synthetic complexity compared to analogs .

Physicochemical and Spectroscopic Properties

- GC-FTIR Analysis: JWH-250 and related ethanones () are characterized using GC-FTIR, which identifies methoxy and carbonyl groups via C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations. The target compound’s sulfonyl group (S=O ~1350–1150 cm⁻¹) would distinguish it in IR spectra .

- Crystallography : SHELX software () is widely used for structural elucidation of such compounds. The target’s diazepane-pyrazole linkage may result in unique torsion angles and crystal packing compared to triazole or indole derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

- Methodology : The synthesis typically involves sequential functionalization of the diazepane core. A pyrazole sulfonamide group is introduced via sulfonylation of the diazepane nitrogen using 1-methyl-1H-pyrazole-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). The 2-methoxyphenyl acetyl group is then coupled via nucleophilic substitution or amidation . Key intermediates include the sulfonylated diazepane precursor and the ethanone derivative before final cyclization .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

- Methodology :

- NMR : - and -NMR confirm substituent integration and connectivity (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.76 Å in sulfonamide groups) and dihedral angles, ensuring correct stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodology :

- Medicinal Chemistry : Screen for kinase or GPCR inhibition using enzyme-linked assays (e.g., IC determination via fluorescence polarization) .

- Materials Science : Study electronic properties (e.g., conductivity via four-probe measurements) or fluorescence using UV-Vis and fluorimetry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?

- Methodology : Use design of experiments (DoE) to vary parameters:

- Temperature : Lower temperatures (0–5°C) minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.

- Catalyst : Add catalytic DMAP to accelerate sulfonylation . Monitor progress via TLC or LC-MS.

Q. How should researchers address discrepancies between computational modeling and experimental data (e.g., NMR/X-ray)?

- Methodology :

- Cross-Validation : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) with experimental data. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy .

- X-ray Refinement : Re-examine crystallographic data for thermal motion artifacts or disorder in flexible diazepane rings .

Q. What experimental design considerations are critical when assessing bioactivity in enzyme inhibition assays?

- Methodology :

- Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls.

- Replicates : Use triplicate measurements to account for variability.

- Dose-Response : Test 8–10 concentrations (e.g., 0.1 nM–100 µM) for robust IC calculation .

Q. What computational strategies are recommended for predicting binding affinity to biological targets?

- Methodology :

- Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP pockets (e.g., PDB: 3POZ). Prioritize poses with hydrogen bonds to sulfonamide oxygen.

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories, AMBER force field) to assess residence time .

Q. What analytical approaches are necessary to study metabolic stability in vitro?

- Methodology :

- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions at 0, 15, 30, 60 minutes.

- LC-MS/MS : Quantify parent compound depletion and metabolites (e.g., hydroxylation at diazepane or demethylation of methoxy group) .

Q. How can researchers investigate environmental fate and degradation pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.